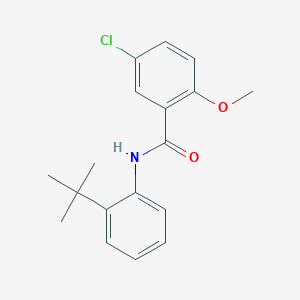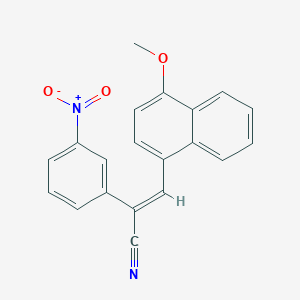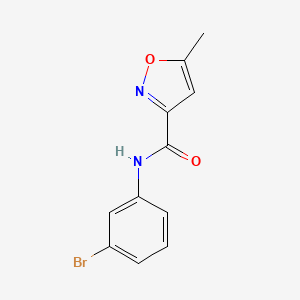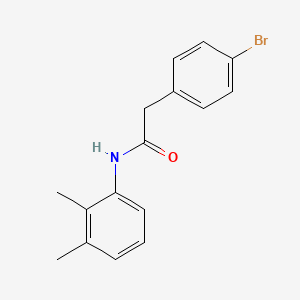![molecular formula C22H20O3 B5698595 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one, also known as STF-62247, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of coumarin derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one is not fully understood. However, it is believed to act on various signaling pathways, including the PI3K/Akt/mTOR pathway. This compound has been found to inhibit the activity of Akt, which is a protein kinase that plays a critical role in cell survival and proliferation. By inhibiting Akt, this compound induces apoptosis in cancer cells and protects neurons from oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. In neurons, this compound protects against oxidative stress and inflammation by increasing the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the replication of certain viruses by interfering with viral protein synthesis.
Advantages and Limitations for Lab Experiments
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, it has been found to have low toxicity in various cell lines and animal models. However, the limitations of this compound include its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one. One direction is to further study its anticancer properties and identify the specific types of cancer that it is most effective against. Another direction is to study its potential as an antiviral agent and identify the specific viruses that it can inhibit. Additionally, future research can focus on understanding the mechanism of action of this compound and identifying its molecular targets. Finally, future research can focus on improving the solubility of this compound to make it more versatile for use in various experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer, antiviral, and neuroprotective properties. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limitations include its limited solubility and the need for further research to understand its mechanism of action. Future research can focus on identifying the specific types of cancer and viruses that this compound is most effective against, as well as improving its solubility and understanding its molecular targets.
Synthesis Methods
The synthesis of 6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one involves the condensation of 6-benzyl-4-hydroxy-2H-chromen-2-one and 2,3,5,9-tetramethyl-7-hydroxyfuro[3,2-g]chromen-7-one. The reaction takes place in the presence of a catalyst and under specific conditions. The final product is obtained after purification and isolation.
Scientific Research Applications
6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one has shown potential therapeutic applications in various scientific research studies. It has been studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells. This compound has also been studied for its antiviral properties, as it has been found to inhibit the replication of certain viruses. Additionally, this compound has been studied for its neuroprotective properties, as it has been found to protect neurons from oxidative stress and inflammation.
properties
IUPAC Name |
6-benzyl-2,3,5,9-tetramethylfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-12-15(4)24-20-14(3)21-18(11-17(12)20)13(2)19(22(23)25-21)10-16-8-6-5-7-9-16/h5-9,11H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGYARHQFBBUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC4=CC=CC=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[(diphenylmethyl)amino]-2-oxoethyl}-1-naphthalenesulfinic acid](/img/structure/B5698517.png)
![2-{[4-(acetylamino)phenyl]thio}benzoic acid](/img/structure/B5698524.png)
![4-ethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5698525.png)

![2-[4-(3,4-difluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5698534.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5698540.png)
![2-{[4-(benzyloxy)benzylidene]amino}-6-methyl-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5698548.png)


![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B5698558.png)



![N-ethyl-3,3-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5698577.png)